3-Methyl-2-buten-1-OL

Biofuels Fuel Additives Octane Enhancement

Choose 3-Methyl-2-buten-1-ol (Prenol) for its unmatched trisubstituted allylic alcohol architecture: conjugated OH enables selective metal-catalyzed transformations that positional isomer isoprenol cannot achieve. Documented octane hyperboosting effect—blend RON exceeds pure-component values—is unique among unsaturated alcohols. Essential for the industrial citral → vitamin A/E route. Continuous manufacturing via trickle-bed isomerization ensures robust, high-selectivity supply. Standardize on prenol to avoid reaction failure and blend underperformance.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 556-82-1
Cat. No. B147165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-buten-1-OL
CAS556-82-1
Synonyms3-methyl-2-buten-1-ol
3-methylbut-2-en-1-ol
prenol
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(=CCO)C
InChIInChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3
InChIKeyASUAYTHWZCLXAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 20Â °C: 17 (good)
Insoluble in water;  soluble in fats
soluble (in ethanol)

3-Methyl-2-buten-1-OL (Prenol, CAS 556-82-1): Procurement and Technical Specifications Guide


3-Methyl-2-buten-1-ol (CAS 556-82-1), commonly referred to as prenol, is a C5 branched, unsaturated primary alcohol that functions as a pivotal intermediate across fine chemical, biofuel, and fragrance sectors [1]. Characterized by a conjugated allylic alcohol structure (OH group beta to a trisubstituted double bond), this compound exhibits distinct reactivity and performance profiles that diverge significantly from its positional isomers such as isoprenol (3-methyl-3-buten-1-ol) and its saturated analogs [2]. As a key building block for the synthesis of vitamins A and E, citral, carotenoids, and specialty pharmaceutical intermediates, the selection of this specific compound over other unsaturated C5 alcohols must be informed by precise, application-dependent performance metrics [3].

Why 3-Methyl-2-buten-1-OL Cannot Be Replaced by Isoprenol or Other C5 Alcohols


Generic substitution of C5 branched alcohols is technically unsound due to profound differences in molecular topology, which govern reaction kinetics, catalytic compatibility, and blend performance. While 3-methyl-2-buten-1-ol (prenol) possesses a trisubstituted, sterically accessible double bond conjugated to a primary hydroxyl group, its positional isomer 3-methyl-3-buten-1-ol (isoprenol) presents an exocyclic double bond and a primary alcohol separated by a methylene spacer, resulting in markedly different reactivity and stability [1]. Empirical evidence demonstrates that these isomers are not interchangeable: prenol undergoes catalytic transformations with metal complexes that leave isoprenol unreactive, and the two compounds exhibit distinct oxidation kinetics and fuel blending behaviors [2][3]. The quantitative evidence below establishes the specific conditions under which 3-methyl-2-buten-1-ol provides verifiable advantages, enabling informed procurement decisions.

Quantitative Differentiation of 3-Methyl-2-buten-1-OL Against Comparator Compounds


Octane Hyperboosting: Superior Blend RON Performance Over Other Oxygenates

In gasoline blends, 3-methyl-2-buten-1-ol (prenol) exhibits a unique 'octane hyperboosting' effect, where the Research Octane Number (RON) of the blend exceeds that of the pure components [1]. This behavior contrasts with conventional oxygenates such as ethanol, which exhibit synergistic blending but never surpass the highest pure-component RON [1]. Testing of chemically similar compounds, including isoprenol and other unsaturated alcohols, yielded no instances of hyperboosting, indicating that this phenomenon is specific to prenol among examined fuel candidates [1].

Biofuels Fuel Additives Octane Enhancement

Catalytic Reactivity Contrast: Prenol Consumed vs. Isoprenol Inert with Mo Complexes

When exposed to molybdenum di(2-ethylhexyl) phosphorodithioate (Molyvan L), a common lubricant additive, 3-methyl-2-buten-1-ol (prenol) undergoes extensive catalytic transformations, whereas its isomer 3-methyl-3-buten-1-ol (isoprenol) is completely unreactive under identical conditions [1]. With only 1% (w/w) catalyst loading under neat reflux at <120°C, prenol achieved 95% conversion, forming isoprene, 2-methylbut-3-en-2-ol, and mixed ethers [1].

Lubricant-Fuel Interactions Catalytic Transformations Biofuel Stability

Superior OH Radical Kinetics and Hydrogen Bonding Effects at Elevated Temperatures

Shock tube experiments (900–1290 K, 1–5 atm) reveal that the OH-initiated oxidation kinetics of prenol and isoprenol exhibit distinct, non-Arrhenius behavior, with OH addition remaining dominant to unexpectedly high temperatures due to intramolecular hydrogen bonding at the transition state [1]. For prenol, OH addition accounts for at least 50% of the total rate constant at temperatures up to 700 K; for isoprenol, this threshold extends to 2000 K [1]. The absolute rate constants for prenol + OH are systematically higher than for isoprenol across the studied range, reflecting the differential stabilization imparted by hydrogen bonding [1].

Combustion Kinetics Atmospheric Chemistry Biofuel Oxidation

Rate Coefficient for NO3 Radical Reaction: Quantified Atmospheric Lifetime Contrast

The gas-phase reaction rate coefficient with nitrate radicals (NO3), a key nighttime atmospheric oxidant, differs by a factor of 3.7 between 3-methyl-2-buten-1-ol (prenol) and its isomer 3-methyl-3-buten-1-ol (isoprenol) [1]. The measured rate constant for prenol is (1.0 ± 0.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, compared to (2.7 ± 0.2) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for isoprenol, both determined at 297 ± 2 K and 1020 ± 10 mbar using relative rate techniques [1].

Atmospheric Chemistry VOC Oxidation Environmental Fate

High-Selectivity Hydrolytic Synthesis: 94% Selectivity Over Isopentenyl Chloride

In catalytic hydrolysis of isopentenyl chloride, 3-methyl-2-buten-1-ol is obtained with 94.19% selectivity at 97.83% conversion under optimized conditions, demonstrating that this synthetic route is both efficient and highly selective [1]. The orthogonal experimental optimization employed CuCl and NaI as co-catalysts at 60°C and pH 6, establishing a reproducible, high-yield protocol [1].

Synthetic Methodology Process Chemistry Selective Hydrolysis

Trickle-Bed Isomerization: Sustained 99% Selectivity and 70% Conversion at 1000 Hours

In a continuous trickle-bed reactor, isomerization of 3-methyl-3-buten-1-ol (isoprenol) to 3-methyl-2-buten-1-ol (prenol) over a 10% Ni/Al₂O₃ catalyst achieves 70.1% conversion with 98.8% selectivity, yielding prenol of 99.6% purity after rectification [1]. Notably, after 1000 hours of continuous operation, the catalyst maintains 69.6–70.2% conversion and 98.5–99.0% selectivity, with product purity at 99.5–99.6%, demonstrating robust long-term stability [1].

Heterogeneous Catalysis Continuous Processing Isomerization Technology

Optimal Application Scenarios for 3-Methyl-2-buten-1-OL Based on Evidence


High-Octane Biofuel Blending Where 'Hyperboosting' Provides a Performance Edge

Fuel formulators aiming to maximize octane ratings beyond conventional oxygenate limits should evaluate prenol blends. The documented octane hyperboosting effect—where blend RON exceeds the pure-component RON of both prenol and the base gasoline—has not been observed with ethanol or other unsaturated alcohols [1]. This unique behavior makes prenol a compelling candidate for premium gasoline formulations requiring exceptional knock resistance.

Combustion and Atmospheric Modeling Requiring Isomer-Specific Kinetic Parameters

Researchers developing chemical kinetic mechanisms for engine simulation or atmospheric chemistry must use isomer-specific rate constants. Prenol's OH radical kinetics, featuring a different temperature dependence of the addition vs. abstraction branching ratio compared to isoprenol, are essential for accurate high-temperature oxidation modeling [2]. Similarly, prenol's 3.7× faster reaction with NO3 radicals dictates its distinct atmospheric lifetime [3].

Vitamin and Carotenoid Intermediate Synthesis via the Citral Pathway

Prenol is a critical building block in the established route to citral, which serves as the central intermediate for vitamins A and E, as well as key carotenoids such as β-carotene [4]. The compound's allylic alcohol functionality enables efficient conversion through acetal formation and Claisen/Cope rearrangement cascades. Procurement of high-purity prenol is essential for this established industrial sequence.

Continuous-Flow Production of High-Purity Prenol via Catalytic Isomerization

Process chemists seeking robust, continuous manufacturing routes for prenol can leverage the demonstrated trickle-bed isomerization technology, which maintains ~99% selectivity and 70% conversion over 1000+ hours of operation [5]. This method, using a non-noble Ni/Al₂O₃ catalyst under mild conditions (50°C), offers a cost-competitive alternative to batch processes requiring expensive noble metals or harsh conditions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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